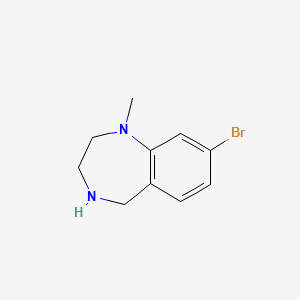
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. The addition of a bromine atom and a methyl group to the benzodiazepine structure can significantly alter its chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the bromination of a precursor benzodiazepine compound. One common method involves the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the benzodiazepine ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.
Applications De Recherche Scientifique
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It may be used in the development of new pharmaceuticals or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with specific molecular targets in the body. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant effects. The presence of the bromine atom and methyl group may influence the compound’s binding affinity and selectivity for different receptor subtypes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Similar structure but lacks the methyl group.
1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Similar structure but lacks the bromine atom.
8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The unique combination of the bromine atom and methyl group in 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can result in distinct chemical and pharmacological properties compared to its analogs. These modifications can affect the compound’s solubility, stability, and receptor binding characteristics, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H13BrN2 |
|---|---|
Poids moléculaire |
241.13 g/mol |
Nom IUPAC |
8-bromo-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine |
InChI |
InChI=1S/C10H13BrN2/c1-13-5-4-12-7-8-2-3-9(11)6-10(8)13/h2-3,6,12H,4-5,7H2,1H3 |
Clé InChI |
WIGAZMQLFHHVEN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNCC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















